molecular formula C14H15NO4S2 B3081790 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1111301-77-9

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B3081790
CAS No.: 1111301-77-9
M. Wt: 325.4 g/mol
InChI Key: JYRORHOEQDBFGG-UHFFFAOYSA-N
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Description

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a sulfonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Biological Activity

The compound 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family, notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a carboxylic acid group and a sulfonamide moiety. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Formula

  • Molecular Formula : C13H15N1O3S2
  • CAS Number : 175201-89-5

Structural Representation

The compound can be represented as follows:

C13H15N1O3S2\text{C}_{13}\text{H}_{15}\text{N}_1\text{O}_3\text{S}_2

Antimicrobial Activity

Research indicates that compounds structurally related to thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various thiophene derivatives possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain thiophene-based compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of thiophene derivatives. These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models . This property could make them candidates for treating inflammatory diseases.

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiophene derivatives, including those similar to this compound. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

Study 3: Inflammatory Response Modulation

A study examining the anti-inflammatory effects of thiophene derivatives demonstrated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which these compounds might mitigate inflammatory responses .

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9(2)10-3-5-11(6-4-10)21(18,19)15-12-7-8-20-13(12)14(16)17/h3-9,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRORHOEQDBFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 3
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 4
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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